Ethyl perchlorate
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Overview
Description
Ethyl perchlorate is an organic compound with the chemical formula C2H5ClO4. It is an ester of perchloric acid and ethyl alcohol. This compound is known for its high reactivity and explosive nature, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl perchlorate can be synthesized through several methods:
Reaction of Chlorine(VII) Oxide with Alcohols: This method involves the reaction of chlorine(VII) oxide with ethyl alcohol under controlled conditions.
Interaction of Perchlorate Anion with Epoxides and Alkenes: This method requires the activation of substrates by various electrophiles.
Oxidative Nucleophilic Substitution of Alkyl Halides: This involves the substitution of alkyl halides with perchlorate anions.
Industrial Production Methods: Industrial production of this compound is limited due to its explosive nature. small-scale synthesis in controlled laboratory environments is common for research purposes.
Types of Reactions:
Nucleophilic Substitution Reactions: this compound undergoes nucleophilic substitution reactions due to the high nucleofugity of the perchlorate fragment.
Aromatic Alkylation Reactions: It is also active in aromatic alkylation reactions.
Interaction with Nitriles: This is a modified version of the Ritter reaction.
Common Reagents and Conditions:
Electrophiles: Used for activating substrates in reactions involving epoxides and alkenes.
Nucleophiles: Commonly used in substitution reactions.
Major Products:
Substituted Aromatic Compounds: Formed through aromatic alkylation reactions.
Nitrile Derivatives: Produced from interactions with nitriles.
Scientific Research Applications
Ethyl perchlorate has several applications in scientific research:
Mechanism of Action
Ethyl perchlorate exerts its effects through its high reactivity, particularly in nucleophilic and electrophilic substitution reactions. The perchlorate anion acts as a strong nucleofuge, facilitating various chemical transformations . In biological systems, it can inhibit iodine transport into thyrocytes, affecting thyroid hormone synthesis .
Comparison with Similar Compounds
Methyl Perchlorate: Another ester of perchloric acid, but with a methyl group instead of an ethyl group.
Isopropyl Perchlorate: Similar structure but with an isopropyl group.
Butyl Perchlorate: Contains a butyl group, making it more complex.
Uniqueness: this compound is unique due to its specific reactivity profile and the balance between its explosive nature and its utility in organic synthesis. Its reactivity is higher compared to some other perchlorates due to the ethyl group’s influence on the molecular structure .
Properties
CAS No. |
22750-93-2 |
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Molecular Formula |
C2H5ClO4 |
Molecular Weight |
128.51 g/mol |
IUPAC Name |
ethyl perchlorate |
InChI |
InChI=1S/C2H5ClO4/c1-2-7-3(4,5)6/h2H2,1H3 |
InChI Key |
XOCMLLQOZSDGRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCl(=O)(=O)=O |
Origin of Product |
United States |
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